molecular formula C13H23NO3 B5653124 [3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]acetic acid

[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]acetic acid

Cat. No. B5653124
M. Wt: 241.33 g/mol
InChI Key: AZISPTGCJZSZTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves multistep chemical reactions, including esterification, alkylation, and cyclization processes. For instance, the methyl ester of a hydroxy acid in the piperidine series has been prepared through conversion processes that involve the synthesis of substituted pyridines from piperidine derivatives (Prostakov et al., 1970). Additionally, methodologies like microwave-assisted synthesis have been reported to be efficient for creating substituted 3-phenylpropionic acids, indicating a potential route for the synthesis of similar piperidine-acetic acid derivatives (Sharma et al., 2003).

Molecular Structure AnalysisThe molecular structure of piperidine derivatives is crucial for understanding their chemical behavior and reactivity. X-ray diffraction analysis has been utilized to determine the molecular and crystal structures of various piperidine derivatives, revealing the influence of intramolecular and intermolecular hydrogen bonds on their conformation and packing in crystals (Kuleshova & Khrustalev, 2000). Such structural analyses are fundamental for the development and optimization of synthesis routes for specific derivatives, including "[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]acetic acid."

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including esterification, amidation, and nucleophilic substitution, which are critical for modifying their chemical properties and functionalities. The reactivity of these compounds towards different reagents can lead to the formation of complex structures with diverse chemical properties. For example, the aminomethylation of hydroxypyridines has been investigated, showing that it is directed primarily to specific positions on the pyridine ring, leading to acetoxy and bromomethyl derivatives with unique reactivity profiles (Smirnov et al., 2005).

properties

IUPAC Name

2-[3-(hydroxymethyl)-3-(3-methylbut-2-enyl)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-11(2)4-6-13(10-15)5-3-7-14(9-13)8-12(16)17/h4,15H,3,5-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZISPTGCJZSZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(CCCN(C1)CC(=O)O)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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